
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid is an aromatic compound that contains a nitro group, a sulfonic acid group, and a chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid typically involves the nitration of 4-aminobenzenesulphonic acid followed by the introduction of the chlorophenyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with 4-chloroaniline introduces the chlorophenyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((4-Chlorophenyl)amino)-3-aminobenzenesulphonic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The chlorophenylamino group contributes to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromophenyl)amino)-3-nitrobenzenesulphonic acid
- 4-((4-Methylphenyl)amino)-3-nitrobenzenesulphonic acid
- 4-((4-Fluorophenyl)amino)-3-nitrobenzenesulphonic acid
Uniqueness
4-((4-Chlorophenyl)amino)-3-nitrobenzenesulphonic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The combination of the nitro, sulfonic acid, and chlorophenylamino groups makes this compound versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
84803-59-8 |
|---|---|
Molecular Formula |
C12H9ClN2O5S |
Molecular Weight |
328.73 g/mol |
IUPAC Name |
4-(4-chloroanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17/h1-7,14H,(H,18,19,20) |
InChI Key |
NPIGPRQZIZVVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


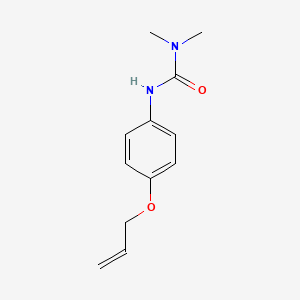
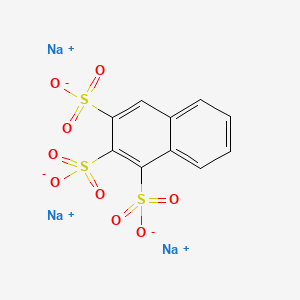
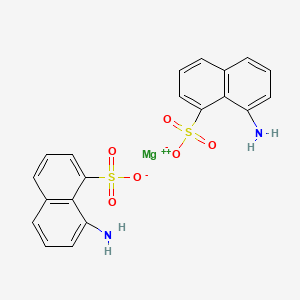
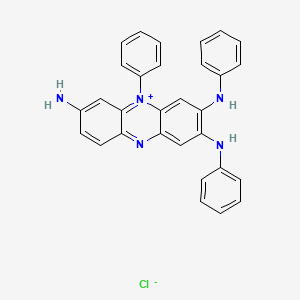
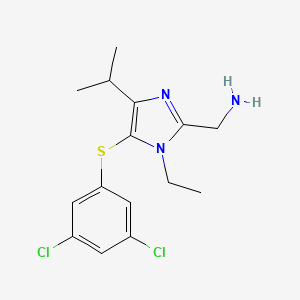

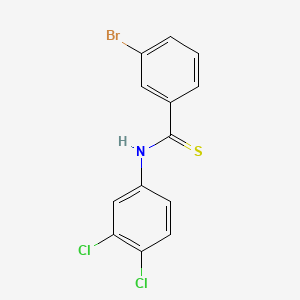
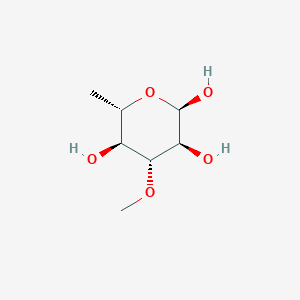


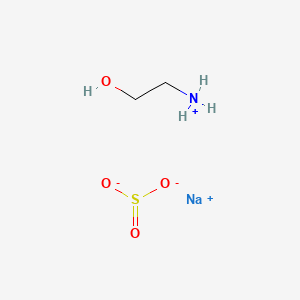
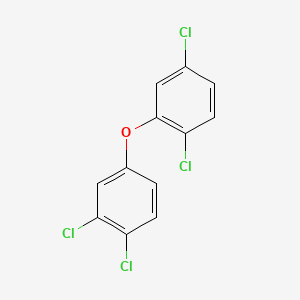

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
